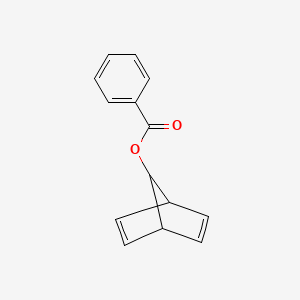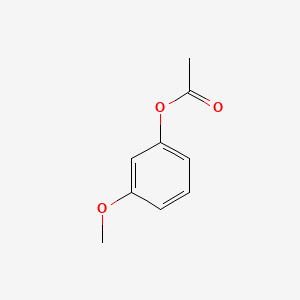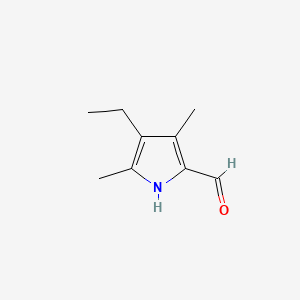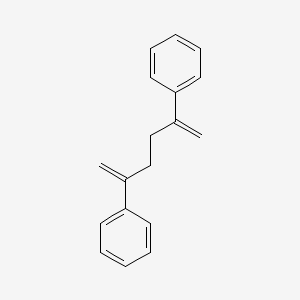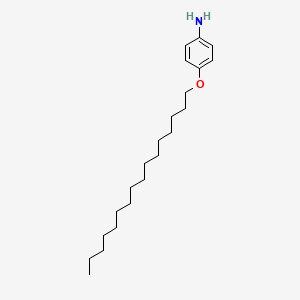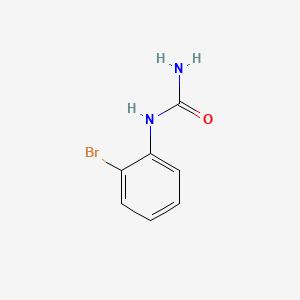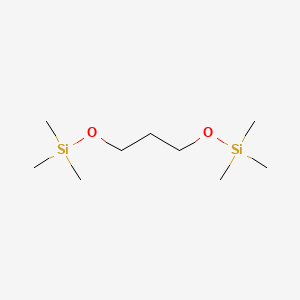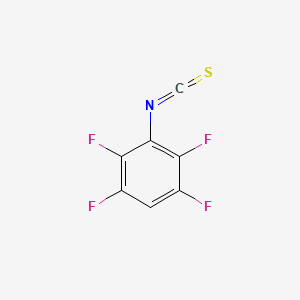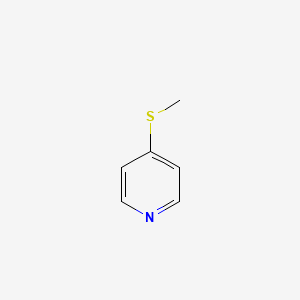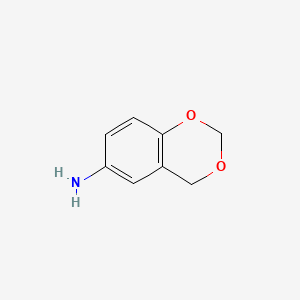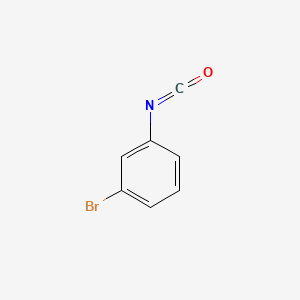
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH
Vue d'ensemble
Description
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is a synthetic polypeptide that contains the amino acids proline, threonine, glutamic acid, phenylalanine, p-nitrophenylalanine, arginine, and leucine. This compound is water-soluble and serves as a substrate for various proteases, including cathepsin D, pepsin, and pepsinogen .
Mécanisme D'action
Target of Action
The primary targets of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH are aspartic proteinases of animal and microbial origin, including pepsin , cathepsin D , and pepsinogen . These enzymes play crucial roles in protein degradation and digestion.
Mode of Action
This compound acts as a substrate for these aspartic proteinases . It interacts with these enzymes, facilitating their activity and enabling the breakdown of proteins.
Action Environment
The action of this compound is influenced by environmental factors such as pH. It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Analyse Biochimique
Biochemical Properties
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH: plays a significant role in biochemical reactions, particularly as a substrate for aspartic proteinases such as pepsin, cathepsin D, and other related enzymes . These enzymes cleave the peptide bond adjacent to the p-nitrophenylalanine residue, releasing a chromophore that can be measured spectrophotometrically. The interaction between This compound and these enzymes is characterized by high specificity and affinity, making it an excellent tool for studying enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under a wide range of pH conditions, but its activity can be influenced by temperature and the presence of other biomolecules . Long-term studies have shown that This compound remains effective as a substrate for proteolytic enzymes, although its stability may decrease over extended periods.
Metabolic Pathways
This compound: is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as pepsin and cathepsin D, which cleave the peptide bond adjacent to the p-nitrophenylalanine residue . These interactions are crucial for understanding the metabolic flux and the levels of metabolites produced during proteolysis. The study of This compound in these pathways provides valuable insights into enzyme function and regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection of the amino acid side chains: and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).
Purification: of the crude peptide by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as pepsin and cathepsin D.
Oxidation: The p-nitrophenylalanine residue can undergo oxidation reactions under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like pepsin at acidic pH (around 3.1) and 37°C.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides for introducing new functional groups.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized derivatives of p-nitrophenylalanine.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH has several scientific research applications, including:
Biochemical Analysis: Used as a substrate for enzyme assays to study the activity of proteases like pepsin and cathepsin D
Drug Development: Potential use in screening for inhibitors of proteases, which are targets for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.
Biotechnology: Employed in the development of diagnostic assays and biosensors for detecting protease activity.
Medical Research: Investigated for its role in understanding protease functions in various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Pro-thr-glu-phe-arg-leu-OH: Lacks the p-nitrophenylalanine residue and is used as a general substrate for proteases.
H-Pro-thr-glu-phe-P-nitro-phe-arg-OH: Similar structure but missing the leucine residue, used for specific protease assays.
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-NH₂: Contains an amide group at the C-terminus instead of a hydroxyl group, altering its solubility and reactivity.
Uniqueness
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is unique due to the presence of the p-nitrophenylalanine residue, which provides a chromogenic or fluorogenic marker for detecting protease activity. This feature makes it particularly useful in biochemical assays and research applications .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZVORKJVKXKL-RLEGQPMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-82-1 | |
| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH help identify and characterize protease activity in raw milk?
A1: this compound serves as a synthetic substrate for proteases found in raw milk. When incubated with milk samples, particularly acid whey, specific enzymes cleave the heptapeptide at defined locations. By analyzing the resulting peptide fragments using techniques like HPLC and mass spectrometry, researchers can identify the specific cleavage sites []. This information, coupled with the use of protease inhibitors, allows for the identification and characterization of the enzymes responsible for the hydrolysis, such as cathepsin D and cysteine proteases [].
Q2: What specific enzymes were identified in raw milk using this compound as a substrate?
A2: The research identified two main enzymatic activities in raw milk using this heptapeptide:
- Cathepsin D: This protease was confirmed through the detection of a specific peptide fragment produced upon hydrolysis of the heptapeptide, matching the known cleavage specificity of cathepsin D [].
- Cysteine Protease: While not definitively identified, the research provides evidence of cysteine protease activity. This conclusion stems from the observation that cysteine protease inhibitors effectively blocked the production of a specific peptide fragment from the heptapeptide substrate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


